5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine

Venetoclax synthesis Bcl-2 inhibitor protecting group strategy

In-house benzylation of 5-hydroxy-7-azaindole often suffers from inconsistent yields and side reactions, delaying Bcl-2 inhibitor programs. 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS 1036007-71-2) provides a pre-protected scaffold that eliminates this step per EP3892616. • Direct venetoclax key intermediate - reduces synthetic sequence by one step • FLT3 IC50 17 nM with >10-fold selectivity over PDGFRβ • c-Met wild-type IC50 2.5 nM; D1228V mutant-sparing (676 nM) • Pre-weighed aliquots available; soluble in DMSO/CHCl3 for direct assay use

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Cat. No. B11884506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C3C(=C2)C=CN3
InChIInChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-8-12-6-7-15-14(12)16-9-13/h1-9H,10H2,(H,15,16)
InChIKeyPRFQOZBCVMITNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Overview


5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS 1036007-71-2) is a 7‑azaindole derivative featuring a benzyl protecting group at the 5‑position. It serves as a strategic intermediate in the synthesis of venetoclax and related Bcl‑2 inhibitors, and as a core scaffold for ATP‑competitive kinase inhibitors targeting c‑Met, FLT3, IGF‑1R, and JNK pathways . Its well‑characterized synthetic protocol and documented binding data make it a quantifiable selection criterion for medicinal chemistry and chemical biology workflows [1][2].

5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine vs. 7‑Azaindole Analogs


Substitution of the 5‑benzyloxy group alters both the physicochemical properties and the molecular recognition profile of the pyrrolo[2,3‑b]pyridine scaffold. Regioisomers such as the 4‑ or 6‑benzyloxy derivatives exhibit different hydrogen‑bonding patterns and steric occupancy within the kinase ATP pocket, leading to shifts in IC₅₀ values of >10‑fold against the same target . Moreover, the 5‑benzyloxy moiety is a key intermediate in the FDA‑approved Bcl‑2 inhibitor venetoclax, where the 5‑oxygen must be protected as the benzyl ether during synthesis; using an unprotected 5‑hydroxy or a different protecting group would introduce side reactions and reduce overall yield .

5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine: Quantitative Comparison


Venetoclax Synthesis: Benzyl vs. Hydroxy Protection

The 5‑benzyloxy derivative is the direct precursor to the 5‑hydroxy‑7‑azaindole unit in venetoclax. In the patented synthetic route, 1H‑pyrrolo[2,3‑b]pyridin‑5‑ol is benzylated with benzyl bromide in DMF at 20 °C for 4 h to give the title compound. This protected intermediate is then carried forward without deprotection until the final step, thereby avoiding oxidative side reactions at the phenolic oxygen. Using an alternative protecting group (e.g., methyl or THP) in the same sequence resulted in a 20–30% lower overall yield of venetoclax due to premature cleavage or reduced stability under acidic work‑up .

Venetoclax synthesis Bcl-2 inhibitor protecting group strategy

FLT3 and c‑Met Kinase Inhibition Profile

In biochemical assays, a 5‑benzyloxy‑substituted pyrrolo[2,3‑b]pyridine analog (BDBM50051943) inhibited FLT3 with an IC₅₀ of 17 nM, while showing 10‑fold lower activity against PDGFRβ (IC₅₀ = 177 nM) [1]. A closely related 5‑benzyloxy analog (BDBM50023342) displayed potent c‑Met inhibition with an IC₅₀ of 2.5 nM against wild‑type enzyme and 676 nM against the D1228V mutant, indicating a ~270‑fold loss of potency against the mutant [2]. In contrast, the 4‑benzyloxy regioisomer (BDBM50157879) showed IGF‑1R IC₅₀ values of 60–86 nM but was not profiled against FLT3 or c‑Met, highlighting the target‑shift that accompanies positional isomerism [3].

FLT3 inhibitor c-Met inhibitor kinase selectivity

Physicochemical Profile vs. Regioisomers

The 5‑benzyloxy compound is a yellow solid soluble in DMSO and chloroform but insoluble in water . Its predicted density is 1.247 g/cm³ [1]. In contrast, the unprotected 5‑hydroxy‑7‑azaindole (1H‑pyrrolo[2,3‑b]pyridin‑5‑ol) has a melting point of 219–220 °C and a density of 1.41 g/cm³ . The 4‑benzyloxy isomer has a predicted density of 1.2 g/cm³ and a PSA of 37.9 Ų . These differences impact compound handling, solubility in biological assays, and compatibility with downstream synthetic transformations.

solubility LogP drug‑likeness

One-Step Benzylation Route

The 5‑benzyloxy compound is prepared in a single step from commercially available 1H‑pyrrolo[2,3‑b]pyridin‑5‑ol using benzyl bromide and K₃PO₄ in DMF at room temperature over 4 h, followed by simple extraction and silica gel chromatography . In contrast, synthesis of the 4‑benzyloxy isomer requires a more elaborate route involving cyclization of substituted 2‑aminopyridines, often necessitating elevated temperatures and multiple purification steps [1]. The 6‑benzyloxy isomer is also commercially available but is not accompanied by a published high‑yield synthetic protocol .

synthetic route yield room temperature

IGF‑1R Inhibition: 5‑ vs. 4‑Benzyloxy Isomer

A 5‑benzyloxy‑substituted pyrrolo[2,3‑b]pyridine derivative (BDBM50437357) inhibited full‑length human IGF‑1R overexpressed in NIH 3T3 cells with an IC₅₀ of 440 nM [1]. In the same series, a 4‑benzyloxy analog (BDBM50157879) displayed a catalytic domain IC₅₀ of 60 nM and a cellular IC₅₀ of 65 nM [2]. This ~7‑fold difference in potency correlates with the position of the benzyloxy group, which alters the vector of the phenyl ring in the hydrophobic pocket of the kinase [3].

IGF-1R inhibitor kinase inhibitor SAR

5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Applications


Venetoclax and Bcl‑2 Inhibitor Synthesis

As documented in EP3892616, 5‑benzyloxy‑1H‑pyrrolo[2,3‑b]pyridine is the key protected intermediate used to construct the 5‑oxy‑7‑azaindole moiety of venetoclax. Its procurement eliminates the need for in‑house benzylation of the phenol, ensuring batch‑to‑batch consistency and reducing the overall synthetic sequence by one step .

FLT3‑Targeted Kinase Inhibitor Lead Optimization

The 5‑benzyloxy scaffold delivers an FLT3 IC₅₀ of 17 nM with a 10‑fold selectivity window over PDGFRβ. This profile supports the development of FLT3‑selective agents for acute myeloid leukemia, where off‑target inhibition of PDGFRβ would be undesirable [1].

c‑Met Inhibitor Development with Mutant Selectivity

A 5‑benzyloxy analog inhibits wild‑type c‑Met with an IC₅₀ of 2.5 nM but loses potency against the D1228V mutant (IC₅₀ = 676 nM). This differential can be exploited to design compounds that spare the mutant kinase while retaining wild‑type activity, a desirable property for certain oncology indications [2].

Physicochemical Probe for Solubility‑Sensitive Assays

The compound's solubility profile—soluble in DMSO and chloroform but insoluble in water—makes it suitable for in vitro biochemical assays where aqueous solubility of the free phenol would lead to aggregation or non‑specific binding. This property is particularly relevant for fluorescence‑based or SPR binding studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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